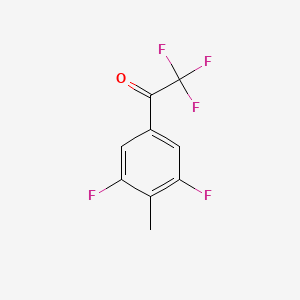
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
准备方法
The synthesis of 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-4-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet commercial standards.
化学反应分析
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
科学研究应用
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential as a pharmaceutical intermediate has shown promise, particularly in the development of anti-inflammatory and anticancer agents.
作用机制
The mechanism by which 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone exerts its effects is primarily through its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, altering their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
相似化合物的比较
When compared to other similar compounds, 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone stands out due to its high fluorine content and unique structural features. Similar compounds include:
1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone: This compound has one less fluorine atom, which can result in different reactivity and properties.
1-(3,5-Difluoro-4-methylphenyl)ethanone: Lacking the trifluoromethyl group, this compound exhibits different chemical behavior and applications.
The presence of multiple fluorine atoms in this compound enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H5F5O |
|---|---|
分子量 |
224.13 g/mol |
IUPAC 名称 |
1-(3,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O/c1-4-6(10)2-5(3-7(4)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI 键 |
UKUCYSNBJLSIQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


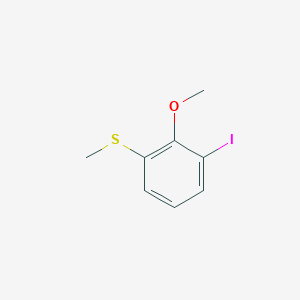
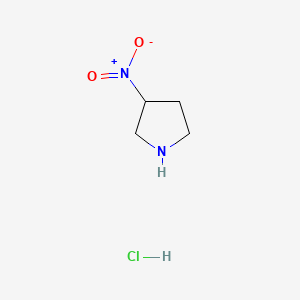
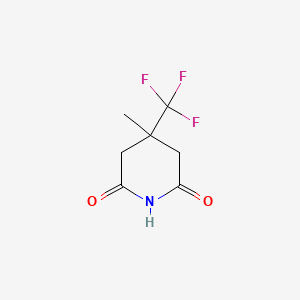

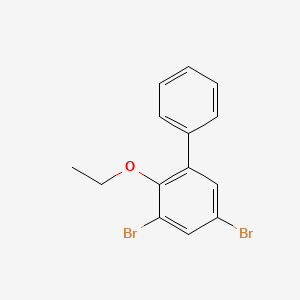
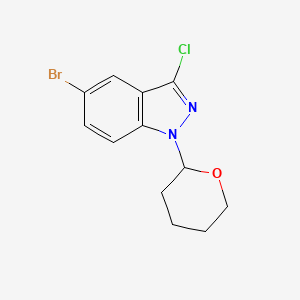
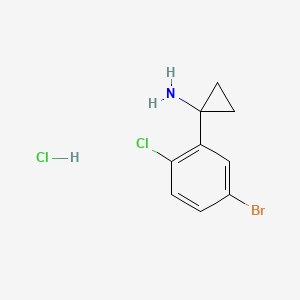
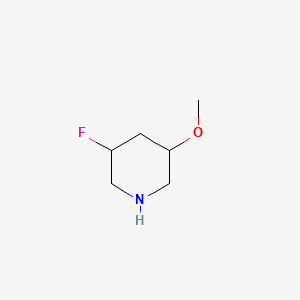
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
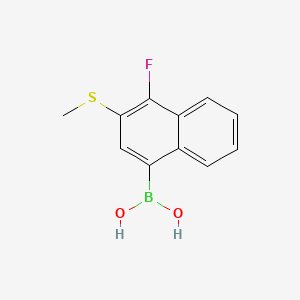
![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)

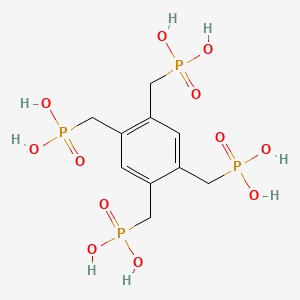
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
